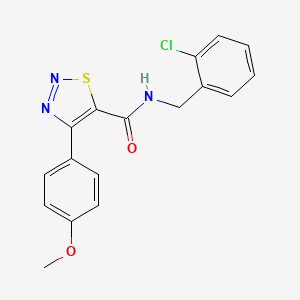![molecular formula C19H15N5O B11021189 7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of indole and furan moieties in the structure suggests that this compound might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the indole moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the furan ring: This could be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the indole or furan rings.
Reduction: Reduction reactions could be used to modify the functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
The biological applications might include its use as a probe to study biochemical pathways or as a lead compound in drug discovery.
Medicine
In medicine, the compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Further research would be needed to confirm these activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The indole and furan rings could play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(2-THIENYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(2-PYRIDYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of “7-(2-FURYL)-2-[2-(1H-INDOL-3-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific combination of functional groups and aromatic rings, which might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N5O/c1-2-5-15-14(4-1)13(12-21-15)7-8-18-22-19-20-10-9-16(24(19)23-18)17-6-3-11-25-17/h1-6,9-12,21H,7-8H2 |
InChI Key |
RBPDQLAVTAWWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN4C(=CC=NC4=N3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11021107.png)
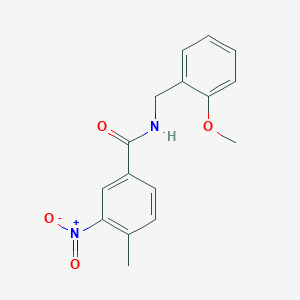
![6-(2-fluoro-4-methoxyphenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11021114.png)
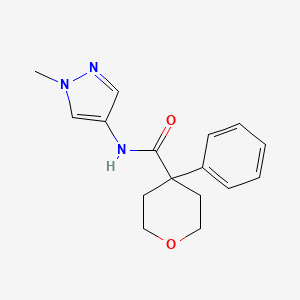
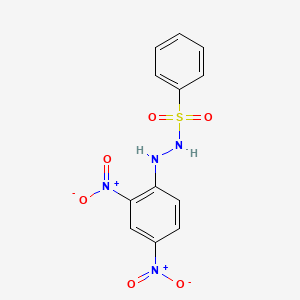
![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)
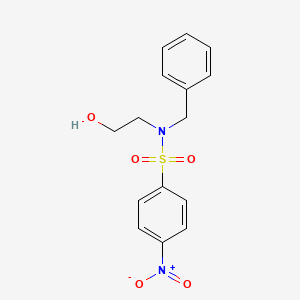
![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021142.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide](/img/structure/B11021145.png)
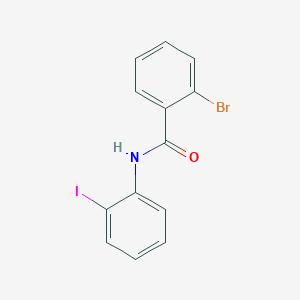
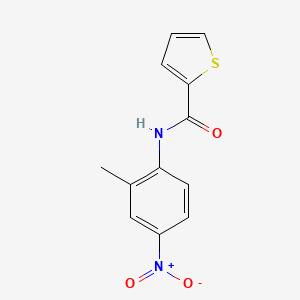
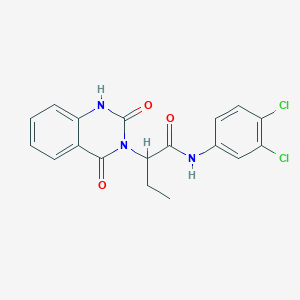
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine](/img/structure/B11021180.png)
